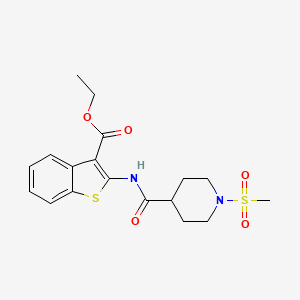
N-(3-chlorophenyl)-3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chlorophenyl)-3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide, also known as 3CPT, is a synthetic compound first synthesized by the research group of Prof. F. M. Barbara in the University of Bologna, Italy in the year 2002. It is an important member of the triazole family of compounds and has been extensively studied for its potential applications in the field of medicinal chemistry. 3CPT has been found to possess a wide range of biological activities, including anti-inflammatory, anti-bacterial, and anti-fungal properties. In addition, it has been used in the development of new drugs and pharmaceuticals, as well as in the synthesis of novel compounds for use in laboratory experiments.
科学研究应用
N-(3-chlorophenyl)-3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide has been studied for its potential applications in the field of medicinal chemistry. It has been found to possess a wide range of biological activities, including anti-inflammatory, anti-bacterial, and anti-fungal properties. In addition, it has been used in the development of new drugs and pharmaceuticals, as well as in the synthesis of novel compounds for use in laboratory experiments.
In particular, N-(3-chlorophenyl)-3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide has been studied for its potential use as an anti-inflammatory agent. In a study conducted by researchers at the University of Bologna, Italy, N-(3-chlorophenyl)-3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide was found to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, in human peripheral blood mononuclear cells. In addition, N-(3-chlorophenyl)-3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide has been studied for its potential use as an anti-bacterial agent. In a study conducted by researchers at the University of Bologna, Italy, N-(3-chlorophenyl)-3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide was found to inhibit the growth of several Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae.
作用机制
The exact mechanism of action of N-(3-chlorophenyl)-3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide is not yet fully understood. However, it is believed to act by inhibiting the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, as well as by interfering with the bacterial cell wall synthesis. In addition, N-(3-chlorophenyl)-3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide has been found to inhibit the activity of several enzymes involved in the synthesis of bacterial cell wall components, such as peptidoglycan and lipopolysaccharide.
Biochemical and Physiological Effects
N-(3-chlorophenyl)-3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide has been found to possess a wide range of biochemical and physiological effects. In particular, it has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, as well as to inhibit the activity of several enzymes involved in the synthesis of bacterial cell wall components, such as peptidoglycan and lipopolysaccharide. In addition, N-(3-chlorophenyl)-3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide has been found to possess anti-bacterial and anti-fungal properties, as well as to possess neuroprotective and anti-oxidant effects.
实验室实验的优点和局限性
The use of N-(3-chlorophenyl)-3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide in laboratory experiments offers several advantages. In particular, it is a relatively simple compound to synthesize and is available in a variety of forms, including powder, solution, and solid. In addition, N-(3-chlorophenyl)-3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide is relatively stable and can be stored for extended periods of time without significant degradation.
However, there are also some limitations to the use of N-(3-chlorophenyl)-3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide in laboratory experiments. In particular, N-(3-chlorophenyl)-3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide is a relatively expensive compound and is not available in large quantities. In addition, the exact mechanism of action of N-(3-chlorophenyl)-3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide is not yet fully understood, which can make it difficult to predict the exact effects of the compound in laboratory experiments.
未来方向
Given the wide range of biological activities and potential applications of N-(3-chlorophenyl)-3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide, there is much potential for further research. In particular, further studies are needed to better understand the exact mechanism of action of N-(3-chlorophenyl)-3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide and to identify new potential applications for the compound. In addition, further studies are needed to develop more efficient and cost-effective synthesis methods for N-(3-chlorophenyl)-3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide and to identify more stable forms of the compound. Finally, further studies are needed to identify new potential therapeutic targets for N-(3-chlorophenyl)-3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide, as well as to identify new ways to improve the pharmacological properties of the compound.
合成方法
N-(3-chlorophenyl)-3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide can be synthesized by a number of methods, including the reaction of 3-chlorophenylpyrrolidine-1-carboxamide with 1H-1,2,3-triazole in the presence of a base such as sodium hydroxide. This reaction is typically carried out at temperatures between 80-100°C for a period of several hours, and yields a product with a purity of up to 99%. In addition, N-(3-chlorophenyl)-3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide can also be synthesized using a condensation reaction between 1H-1,2,3-triazole and 3-chlorophenylpyrrolidine-1-carboxylic acid.
属性
IUPAC Name |
N-(3-chlorophenyl)-3-(triazol-1-yl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN5O/c14-10-2-1-3-11(8-10)16-13(20)18-6-4-12(9-18)19-7-5-15-17-19/h1-3,5,7-8,12H,4,6,9H2,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWVZQJZBOPHYPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C=CN=N2)C(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-methanesulfonyl-N-[6-(propan-2-yl)-1,3-benzothiazol-2-yl]piperidine-4-carboxamide](/img/structure/B6538408.png)
![4,6-difluoro-2-[4-(1-methanesulfonylpiperidine-4-carbonyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B6538414.png)
![2-[4-(1-methanesulfonylpiperidine-4-carbonyl)piperazin-1-yl]-4-methoxy-1,3-benzothiazole](/img/structure/B6538422.png)
![1-methanesulfonyl-N-[4-(methylsulfanyl)-1,3-benzothiazol-2-yl]piperidine-4-carboxamide](/img/structure/B6538436.png)
![N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-1-methanesulfonylpiperidine-4-carboxamide](/img/structure/B6538442.png)

![N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-1-methanesulfonylpiperidine-4-carboxamide](/img/structure/B6538456.png)
![N-(1,3-benzothiazol-2-yl)-1-methanesulfonyl-N-[(pyridin-3-yl)methyl]piperidine-4-carboxamide](/img/structure/B6538467.png)
![3-[2-({3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]-1-[2-(trifluoromethyl)phenyl]urea](/img/structure/B6538468.png)
![1-{4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidine-1-carbonyl}imidazolidin-2-one](/img/structure/B6538483.png)
![3-[1-(5-cyclopropyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione](/img/structure/B6538493.png)
![1-(2,5-difluorophenyl)-3-[2-methyl-4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]urea](/img/structure/B6538505.png)
![1-[2-methyl-4-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-3-(thiophen-2-yl)urea](/img/structure/B6538512.png)